molecular formula C7H4ClF3O B2790822 3-Chloro-4-(trifluoromethyl)phenol CAS No. 37900-81-5

3-Chloro-4-(trifluoromethyl)phenol

Cat. No. B2790822
Key on ui cas rn: 37900-81-5
M. Wt: 196.55
InChI Key: KQFQPAJCFHNHKB-UHFFFAOYSA-N
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Patent
US07214824B2

Procedure details

To a sulfuric acid (14 ml) —H2O (14 ml) solution of 3-chloro-4-(trifluoromethyl)aniline (1.96 g, 10 mmol) was added a H2O (10 mL) solution of sodium nitrite (828 mg,12 mmol) at 0 ° C. The reaction mixture was stirred at ambient temperature for 1 hour. The mixture was poured into 10 M sulfuric acid (50 mL). The stirred mixture was refluxed at 110 ° C. for 2 hours. The reaction mixture was then quenched with saturated aqueous solution of sodium bicarbonate and then crude products were extracted with ethyl acetate The organic layer was then washed with brine, dried over sodium sulfate. After the filtration to separate solvent and sodium sulfate, the solvent was removed under reduced pressure to give the residue, which was applied to a silica gel chromatography column and eluted with a ethyl acetate/hexane=⅓ to furnish 945 mg (48% yield) of the title compound as a brown oil.
Quantity
14 mL
Type
reactant
Reaction Step One
Quantity
1.96 g
Type
reactant
Reaction Step One
Quantity
828 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
14 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Yield
48%

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)O.[Cl:6][C:7]1[CH:8]=[C:9]([CH:11]=[CH:12][C:13]=1[C:14]([F:17])([F:16])[F:15])N.N([O-])=[O:19].[Na+]>O>[Cl:6][C:7]1[CH:8]=[C:9]([OH:19])[CH:11]=[CH:12][C:13]=1[C:14]([F:17])([F:16])[F:15] |f:2.3|

Inputs

Step One
Name
Quantity
14 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
1.96 g
Type
reactant
Smiles
ClC=1C=C(N)C=CC1C(F)(F)F
Name
Quantity
828 mg
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
O
Name
Quantity
14 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at ambient temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The stirred mixture was refluxed at 110 ° C. for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture was then quenched with saturated aqueous solution of sodium bicarbonate
EXTRACTION
Type
EXTRACTION
Details
crude products were extracted with ethyl acetate The organic layer
WASH
Type
WASH
Details
was then washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
After the filtration
CUSTOM
Type
CUSTOM
Details
to separate solvent and sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give the residue, which
WASH
Type
WASH
Details
eluted with a ethyl acetate/hexane=⅓

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC=1C=C(C=CC1C(F)(F)F)O
Measurements
Type Value Analysis
AMOUNT: MASS 945 mg
YIELD: PERCENTYIELD 48%
YIELD: CALCULATEDPERCENTYIELD 48.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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